
3-Iodo-1H-indazole-6-carboxylic acid
Overview
Description
3-Iodo-1H-indazole-6-carboxylic acid is an organic compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This compound is characterized by the presence of an iodine atom at the 3-position and a carboxylic acid group at the 6-position of the indazole ring. It is a white solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane .
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds have been found to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazole derivatives have been shown to inhibit, regulate, and/or modulate certain kinases, such as chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk . These actions play a role in the treatment of diseases such as cancer .
Result of Action
Given the potential targets and modes of action mentioned above, the compound could potentially influence cell growth, proliferation, and survival, particularly in the context of cancer cells .
Preparation Methods
The synthesis of 3-Iodo-1H-indazole-6-carboxylic acid can be achieved through several steps:
Reaction of indazole-6-carboxylic acid with iodine: This step involves the iodination of indazole-6-carboxylic acid using iodine and a suitable oxidizing agent to form 3-iodo-1H-indazole-6-ketone.
Reduction of 3-iodo-1H-indazole-6-ketone: The ketone is then reduced using boric acid to yield 3-iodo-1H-indazole-6-alcohol.
Oxidation of 3-iodo-1H-indazole-6-alcohol: Finally, the alcohol is oxidized under acidic conditions to produce this compound.
Chemical Reactions Analysis
3-Iodo-1H-indazole-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles under suitable conditions. Common reagents for these reactions include organometallic reagents and halogenating agents.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or further oxidized to other functional groups. Reagents such as boric acid and oxidizing agents are commonly used.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Scientific Research Applications
3-Iodo-1H-indazole-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives, which are important in medicinal chemistry.
Comparison with Similar Compounds
3-Iodo-1H-indazole-6-carboxylic acid can be compared with other indazole derivatives such as:
1H-Indazole-3-carboxylic acid: Lacks the iodine atom, which may result in different reactivity and biological activity.
3-Bromo-1H-indazole-6-carboxylic acid: Similar structure but with a bromine atom instead of iodine, which can affect its chemical properties and reactivity.
3-Chloro-1H-indazole-6-carboxylic acid: Contains a chlorine atom, leading to variations in its chemical behavior compared to the iodine derivative.
Properties
IUPAC Name |
3-iodo-2H-indazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPFULUJKFPTCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653422 | |
| Record name | 3-Iodo-2H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086391-11-8 | |
| Record name | 3-Iodo-2H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


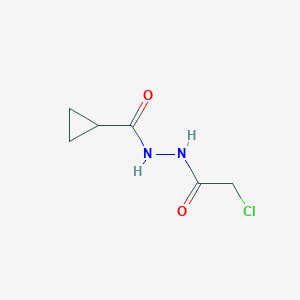

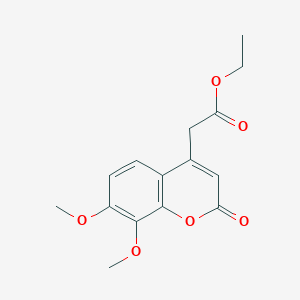
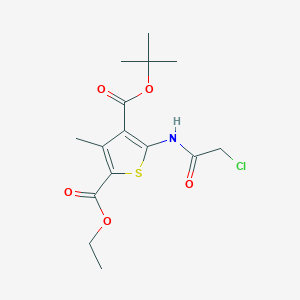


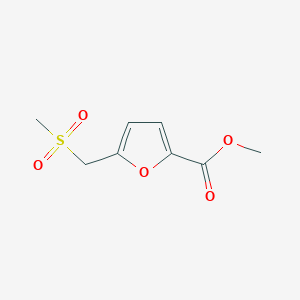


![8-((3-Bromo-4-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1439033.png)

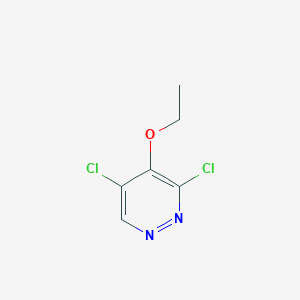
![3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1439038.png)
![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1439039.png)
